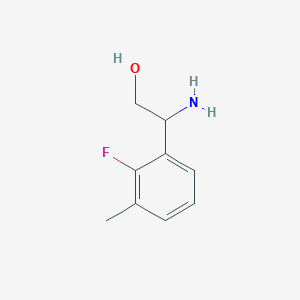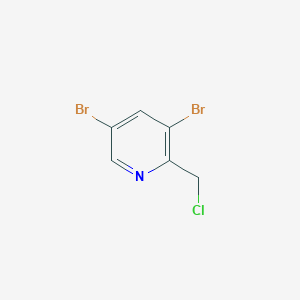
3,5-Dibromo-2-(chloromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-2-(chloromethyl)pyridine is an organic compound with the molecular formula C6H4Br2ClN and a molecular weight of 285.36 g/mol It is a halogenated pyridine derivative, characterized by the presence of two bromine atoms and one chlorine atom attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-(chloromethyl)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
3,5-Dibromo-2-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
科学的研究の応用
3,5-Dibromo-2-(chloromethyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the synthesis of functional materials, such as polymers and liquid crystals, due to its halogenated structure.
作用機序
The mechanism of action of 3,5-Dibromo-2-(chloromethyl)pyridine involves its interaction with various molecular targets, depending on the specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, affecting biochemical pathways. The halogen atoms in the compound can enhance its binding affinity and specificity towards the target molecules .
類似化合物との比較
Similar Compounds
2,5-Dibromopyridine: Another halogenated pyridine derivative with similar reactivity but different substitution pattern.
3-Bromo-2-chloropyridine: A compound with one bromine and one chlorine atom, offering different chemical properties and reactivity.
2,3,5-Tribromopyridine: A more heavily brominated pyridine with distinct applications in organic synthesis.
Uniqueness
3,5-Dibromo-2-(chloromethyl)pyridine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its combination of bromine and chlorine atoms allows for versatile modifications and applications in various fields.
特性
分子式 |
C6H4Br2ClN |
|---|---|
分子量 |
285.36 g/mol |
IUPAC名 |
3,5-dibromo-2-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-4-1-5(8)6(2-9)10-3-4/h1,3H,2H2 |
InChIキー |
QIEOAIKRLCRGLB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Br)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




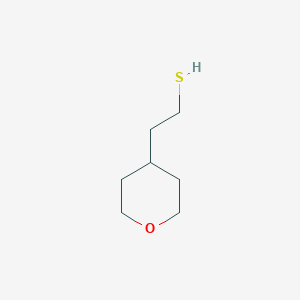
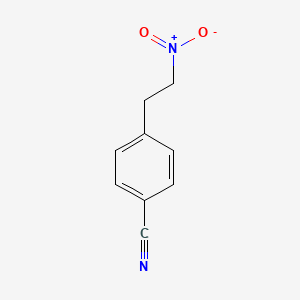
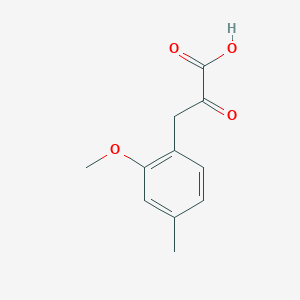
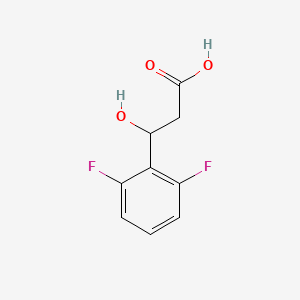
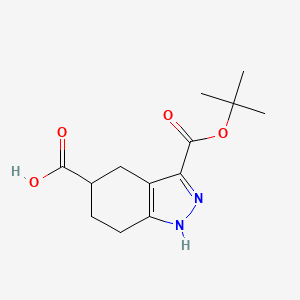
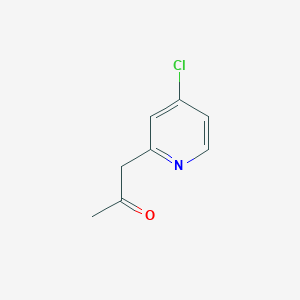

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13605738.png)
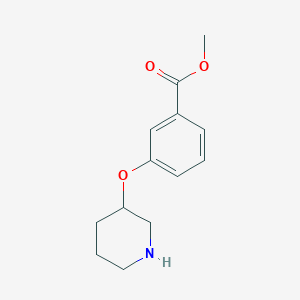
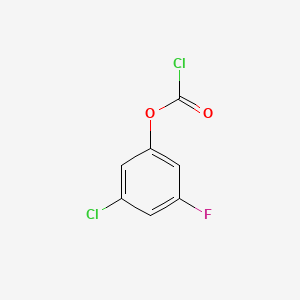
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)
